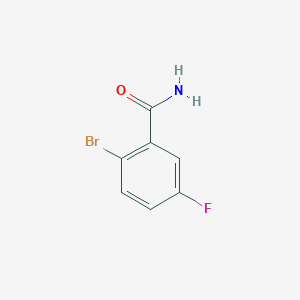

2-Bromo-5-fluorobenzamide

Übersicht

Beschreibung

2-Bromo-5-fluorobenzamide is a halogenated benzamide derivative that is of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. The presence of both bromine and fluorine atoms on the benzamide ring provides unique reactivity that can be exploited in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of halogenated benzamide derivatives, such as 2-Bromo-5-fluorobenzamide, often involves regioselective halogenation reactions. For instance, a TBAB-mediated brominative cyclization of 2-alkynylbenzamide can lead to the formation of isobenzofuran derivatives, which can be further functionalized to produce various substituted derivatives . Additionally, the synthesis of related compounds, such as 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been achieved through improved synthetic routes involving Sonogashira coupling, demonstrating the versatility of halogenated benzamides in complex organic syntheses .

Molecular Structure Analysis

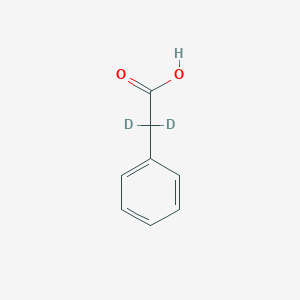

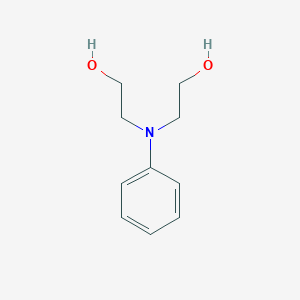

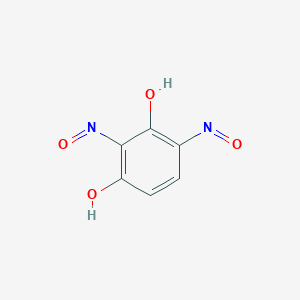

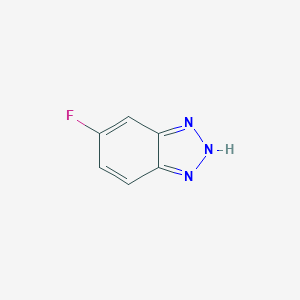

The molecular structure of 2-Bromo-5-fluorobenzamide is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which can influence the electronic distribution and reactivity of the molecule. The study of halogen interactions in cocrystals of 4-bromobenzamide with dicarboxylic acids provides insights into the types of halogen bonding that can occur in halogenated benzamides . These interactions are crucial for understanding the crystal packing and potential applications in material science.

Chemical Reactions Analysis

2-Bromo-5-fluorobenzamide can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia can lead to the formation of quinazolinone scaffolds, a process that involves amination, cyclocondensation, and oxidative aromatization . Furthermore, the halogen atoms in halogenated benzamides can participate in cross-coupling reactions, as demonstrated by the synthesis of novel polycarbo-substituted indoles using 2-amino-5-bromo-3-iodobenzamide as a synthon .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-fluorobenzamide are influenced by the halogen substituents on the aromatic ring. These substituents can affect the molecule's boiling point, melting point, solubility, and stability. The reactivity of the halogen atoms also plays a significant role in the molecule's behavior in chemical reactions. For example, the bromine atom can be involved in radical processes, as seen in the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . Additionally, the fluorine atom can contribute to the molecule's lipophilicity, which is important in drug design and development.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-fluorobenzamide derivatives have been synthesized and evaluated for their affinity and selectivity for the sigma(2)-receptor, a protein upregulated in proliferating tumor cells. These compounds have shown potential in identifying breast tumors in vivo, indicating their applicability in cancer imaging and diagnosis (Rowland et al., 2006).

The crystal structure analysis of benzamide compounds, including those related to 2-Bromo-5-fluorobenzamide, provides insights into their molecular configuration, which is crucial for understanding their interactions in biological systems (Suchetan et al., 2016).

Fluorobenzamide derivatives, including 2-Bromo-5-fluorobenzamide analogs, have shown promising antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Desai et al., 2013).

Studies on the synthesis and evaluation of benzamide derivatives, including 2-Bromo-5-fluorobenzamide, for various applications such as in electrochemical reactions, highlight their versatility in chemical synthesis and potential applications in material science (Begley & Grimshaw, 1977).

2-Bromo-5-fluorobenzamide-related compounds have been studied for their potential in PET (Positron Emission Tomography) imaging, particularly for targeting serotonin receptors, which are important in neurological studies (Mertens et al., 1994).

Charge density analysis of benzamide compounds, including those related to 2-Bromo-5-fluorobenzamide, has been carried out to understand intermolecular interactions in molecular crystals. This research is vital in the field of crystallography and material science (Hathwar & Row, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKACIBALIJPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380952 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorobenzamide | |

CAS RN |

1006-34-4 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)